1,4,5,6-Tetrahydropyrimidine

Overview

Description

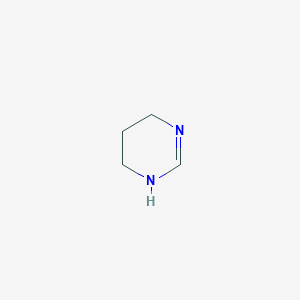

1,4,5,6-Tetrahydropyrimidine (THPM) is a partially saturated six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Its molecular formula is C₄H₈N₂, with an average mass of 84.122 g/mol and a monoisotopic mass of 84.068748 g/mol . THPM derivatives are synthesized via condensation of 1,3-diaminopropanes with carboxylic acids, imino ethers, or nitriles under high temperatures . The compound’s pharmacological versatility includes neuromuscular blocking, cardiovascular, antidepressant, anti-inflammatory, and antimicrobial activities . Substitution patterns (e.g., alkyl, aryl, or electron-withdrawing groups) significantly modulate its bioactivity .

Preparation Methods

The synthesis of 1,4,5,6-tetrahydropyrimidine can be achieved through several routes:

Condensation Reactions: Diamines can be condensed with carbonyl compounds, imino ethers, amidines, or nitriles.

Selective Reduction: Pyrimidines can be selectively reduced to form this compound.

Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form this compound.

Miscellaneous Methods: Various multicomponent reactions can also be employed to synthesize this compound.

Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form pyrimidine derivatives.

Reduction: Selective reduction of pyrimidines can yield this compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Condensation: It can react with carbon dioxide to form a zwitterionic adduct.

Common reagents used in these reactions include carbonyl compounds, imino ethers, amidines, nitriles, and carbon dioxide . Major products formed from these reactions include various pyrimidine derivatives and zwitterionic adducts .

Scientific Research Applications

Medicinal Chemistry

Neuromuscular Blocking Agent

1,4,5,6-Tetrahydropyrimidine has been identified as a neuromuscular blocking agent. Its structural features allow it to interact with nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation during surgical procedures. This application is particularly valuable in anesthesiology where rapid onset and short duration of action are desired .

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of insect repellents like pyrantel and other hydroxylated pyrimidines. These derivatives exhibit biological activities that are beneficial in treating parasitic infections .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. Research has shown that modifications to the tetrahydropyrimidine structure can enhance its efficacy against a range of bacterial strains. This opens avenues for developing new antibiotics derived from this compound .

Agricultural Applications

Insect Repellents

As mentioned earlier, this compound is a precursor for synthesizing insect repellents such as pyrantel. These compounds are crucial in agricultural settings to protect crops from pest infestations without harming beneficial insects .

Herbicides

Research has explored the potential of tetrahydropyrimidine derivatives as herbicides. The structural features of these compounds allow them to inhibit specific biochemical pathways in plants, thereby controlling weed growth effectively while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its role in polymer synthesis. Its ability to undergo polymerization reactions makes it a candidate for producing novel materials with unique properties. These polymers can be tailored for specific applications such as coatings and adhesives .

Case Study 1: Synthesis of Derivatives

A study demonstrated an efficient synthetic route for producing various derivatives of this compound with enhanced biological activity. By modifying substituents on the nitrogen atoms and carbon framework, researchers achieved significant improvements in antimicrobial efficacy against resistant strains .

Case Study 2: Agricultural Efficacy

Field trials evaluating the effectiveness of tetrahydropyrimidine-based insect repellents showed a marked reduction in pest populations compared to untreated controls. The results indicated not only improved crop yield but also a lower incidence of pesticide resistance among target pest species .

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyrimidine involves its ability to act as a carbon dioxide fixation agent. It reacts with carbon dioxide to form a zwitterionic adduct, which can then participate in various chemical reactions . Additionally, its derivatives can interact with specific molecular targets, such as enzymes, to exert their pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Key Differences :

- THPM exhibits dual depolarizing (monosubstituted) and non-depolarizing (disubstituted) neuromuscular activity, unlike imidazolines, which primarily show depressor effects .

- 1,3-Oxazines lack the amidine functionality of THPM, reducing their utility in C–H functionalization catalysis .

- 2-Amino-THPyridine derivatives target m1 receptors, whereas THPM derivatives show broader COX-1/2 inhibition .

Biological Activity

1,4,5,6-Tetrahydropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Structural Overview

This compound features a six-membered ring structure that includes nitrogen atoms at positions 1 and 3. The compound can exist in various derivatives, which significantly influence its biological properties. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug design.

Biological Activities

- Antimicrobial Properties :

-

Antitumor Activity :

- Compounds derived from this compound have demonstrated antitumor effects in various cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis.

- Neuraminidase Inhibition :

-

Muscarinic Receptor Agonism :

- Some tetrahydropyrimidine derivatives have been identified as selective agonists for muscarinic receptors (m1 subtype), which are implicated in cognitive functions and memory. These compounds may be beneficial in treating cognitive deficits associated with Alzheimer's disease by enhancing acetylcholine signaling .

The biological activities of this compound derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, the inhibition of neuraminidase can prevent viral replication.

- Receptor Modulation : Compounds that act on muscarinic receptors can enhance neurotransmitter levels and improve cognitive function.

- Cellular Interaction : The ability of these compounds to bind to specific cellular targets allows them to modulate cellular pathways effectively.

Antitumor Activity

A study assessed the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. Notably:

- Compound A showed a significant reduction in cell viability at concentrations above 10 μM.

- Compound B , which had structural modifications at the nitrogen positions, exhibited enhanced activity compared to its parent compound.

Antiviral Activity

In another study focusing on influenza virus:

- Derivatives were tested for their ability to inhibit viral neuraminidase. The most effective compounds were further analyzed for their structure-activity relationship (SAR), revealing that specific functional groups were crucial for their inhibitory action .

Comparative Analysis of Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Oxo-1,4,5,6-tetrahydropyrimidine | Carbonyl and carboxylic acid | Antimicrobial and antitumor |

| 2-Amino-4(3H)-pyrimidinone | Amino group at position 2 | Neuroprotective effects |

| 5-Methyl-2-pyrimidinamine | Methyl group at position 5 | Antiviral properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 1,4,5,6-tetrahydropyrimidine and its derivatives?

The synthesis of 1,4,5,6-tetrahydropyrimidines typically involves condensation reactions between diamines and carbonyl compounds, imino ethers, or amidines. Traditional methods include refluxing ethanol solutions of diamines with carbonyl derivatives (e.g., aldehydes or ketones) . Recent advances include domino ring-opening cyclization of activated aziridines with α-acidic isocyanides, yielding enantiomerically pure derivatives with up to 84% efficiency . For substituted analogs, strategies like introducing functionalized three-carbon chains to indole derivatives have been employed to construct the tetrahydropyrimidine ring .

Key Reaction Example :

Diamine + Carbonyl Compound → this compound

Conditions: Ethanol, reflux, 6–12 hours.

Yield: 60–89% (varies with substituents) [[7, 15]]

Q. What physicochemical properties are critical for handling this compound in the lab?

The compound is a colorless to pale yellow liquid with a density of 1.08 g/cm³, boiling point of 88–89°C at 1 mmHg, and a refractive index (n20/D) of 1.5194 . It is hygroscopic and requires storage under inert atmosphere (e.g., nitrogen) at room temperature in sealed containers to prevent degradation . Safety data indicate irritation risks (R36/37/38), necessitating gloves and eye protection during handling .

Q. How is this compound characterized analytically?

Common techniques include:

- NMR : ¹³C NMR predicts resonances for the heterocyclic ring and substituents .

- IR Spectroscopy : Peaks at ~1665 cm⁻¹ (C=N stretching) and 3200–3500 cm⁻¹ (N-H vibrations) .

- HPLC : Reverse-phase HPLC (H₂O-MeCN gradients) is used for purity assessment, especially in bioactive derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based antitumor agents?

Modifications to the heterocyclic core and substituents significantly impact bioactivity. For example:

- Core Oxidation : 2-Amino-1,4,5,6-tetrahydropyrimidine shows higher cytotoxicity against A459 lung cancer cells (IC₅₀ = 2.1 µM) than its oxidized counterpart (2-amino-5,6-dihydro-4-pyrimidone, IC₅₀ = 8.7 µM) .

- Substituent Effects : Brominated indole derivatives (e.g., 10b and 10j) enhance potency, with IC₅₀ values <1 µM in MDA-231 breast cancer cells .

SAR Table :

| Derivative | Substituent | IC₅₀ (µM, A459) |

|---|---|---|

| 10b | 5,6-dibromo | 0.9 |

| 10j | 5,6-dibromo | 0.7 |

| 10h | 5-bromo | 2.1 |

| Data sourced from antitumor screening |

Q. What experimental challenges arise in evaluating the pharmacological activity of 1,4,5,6-tetrahydropyrimidines?

- Toxicity Profiling : Intravenous LD₅₀ studies in mice require careful dose escalation (e.g., 1:12 ratios) and metabolic inhibitor pre-treatments (e.g., proadifen at 50 mg/kg) to assess acute toxicity .

- Bioavailability : Poor water solubility of derivatives (e.g., oxantel pamoate) necessitates formulation optimization, such as salt formation with pamoic acid .

Q. How do computational studies address gaps in thermodynamic data for this compound?

Ideal-gas enthalpies of formation remain unmeasured due to missing group-additivity parameters for nitrogen environments in the heterocycle . Current approaches estimate values using analog systems (e.g., substituted isoxazoles) and revise group terms iteratively. For example, the N-(Cb)(CO) group parameter is assigned -81.5 kJ/mol based on related compounds .

Q. Methodological Considerations

Q. What catalytic systems improve selectivity in this compound synthesis?

Heterogeneous catalysts like H₃PW₁₂O₄₀ enable selective synthesis of 2-aryl-5-substituted derivatives via one-pot multicomponent reactions, achieving >90% selectivity under mild conditions .

Q. How are enantiomerically pure derivatives synthesized?

Chiral activated aziridines (e.g., (R)-N-tosyl aziridine) react with α-acidic isocyanides in a domino process mediated by Lewis acids (e.g., BF₃·OEt₂), yielding >99% enantiomeric excess (ee) .

Q. Data Contradictions and Limitations

- Thermodynamic Properties : Discrepancies in boiling points (e.g., 88–89°C at 1 mmHg vs. 268°C at 760 mmHg ) highlight pressure-dependent variability in reported values.

- Bioactivity Variability : Antitumor activity of brominated indole derivatives varies by cell line (e.g., HT-29 colon cancer cells show resistance compared to MDA-231 ), emphasizing the need for multi-line screening.

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXZSFNZVNDOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166945 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-49-1 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.